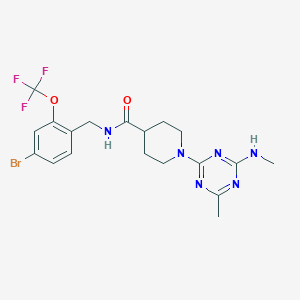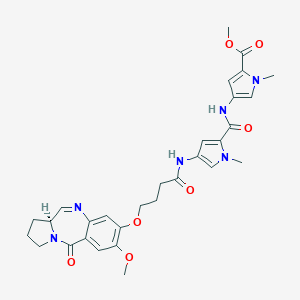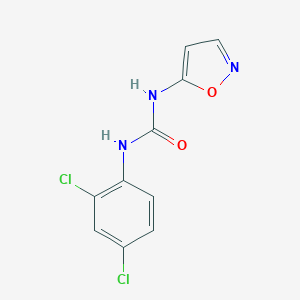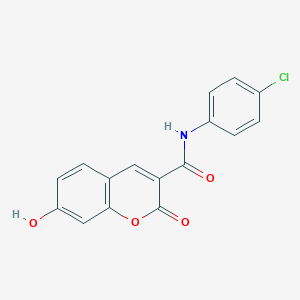
3-(1H-imidazol-5-yl)propyl N-(2,2-dimethylpropyl)carbamate
概要
説明
3-(1H-imidazol-5-yl)propyl N-(2,2-dimethylpropyl)carbamate is a compound that features a unique combination of a carbamate group and an imidazole ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its presence in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazole derivatives is the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the choice of solvents and catalysts would be critical to ensure the process is environmentally friendly and economically viable.
化学反応の分析
Types of Reactions
3-(1H-imidazol-5-yl)propyl N-(2,2-dimethylpropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
3-(1H-imidazol-5-yl)propyl N-(2,2-dimethylpropyl)carbamate has several scientific research applications:
作用機序
The mechanism of action of 3-(1H-imidazol-5-yl)propyl N-(2,2-dimethylpropyl)carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the carbamate group can interact with enzymes, potentially inhibiting their activity by forming stable complexes. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
Imidazole: A simpler compound with a similar ring structure, used widely in pharmaceuticals and agrochemicals.
Histidine: An amino acid containing an imidazole ring, essential for protein synthesis and enzyme function.
Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.
Uniqueness
3-(1H-imidazol-5-yl)propyl N-(2,2-dimethylpropyl)carbamate is unique due to the presence of both a carbamate group and an imidazole ring. This combination allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and form stable complexes with enzymes and metal ions makes it a versatile compound for scientific research and industrial applications.
特性
分子式 |
C12H21N3O2 |
|---|---|
分子量 |
239.31 g/mol |
IUPAC名 |
3-(1H-imidazol-5-yl)propyl N-(2,2-dimethylpropyl)carbamate |
InChI |
InChI=1S/C12H21N3O2/c1-12(2,3)8-14-11(16)17-6-4-5-10-7-13-9-15-10/h7,9H,4-6,8H2,1-3H3,(H,13,15)(H,14,16) |
InChIキー |
RYXCISICOBRNIT-UHFFFAOYSA-N |
SMILES |
O=C(NCC(C)(C)C)OCCCC1=CNC=N1 |
正規SMILES |
CC(C)(C)CNC(=O)OCCCC1=CN=CN1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
FUB-475, FUB475, FUB 475 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[4-[4-[4-[3-(3,3-Dimethylpiperidin-1-yl)propoxy]phenyl]piperidine-1-carbonyl]naphthalen-1-yl]propanoic acid](/img/structure/B529472.png)
![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B529604.png)
![3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide](/img/structure/B529658.png)

![6-Bromo-2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B529789.png)


